molecular formula C11H15ClN2O3S B2631586 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide CAS No. 908547-92-2

3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide

Cat. No.: B2631586
CAS No.: 908547-92-2
M. Wt: 290.76
InChI Key: XNYYGBXONLGJNB-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide is a chemical compound with the molecular formula C11H15ClN2O3S and a molecular weight of 290.76 g/mol.

Scientific Research Applications

3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Preparation Methods

The synthesis of 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide typically involves the reaction of 3-chloropropanoyl chloride with 4-(dimethylsulfamoyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide can be compared with other similar compounds, such as:

    3-chloro-N-[4-(methylsulfamoyl)phenyl]propanamide: This compound has a similar structure but with a methyl group instead of a dimethyl group.

    3-chloro-N-[4-(ethylsulfamoyl)phenyl]propanamide: This compound has an ethyl group instead of a dimethyl group.

    3-chloro-N-[4-(isopropylsulfamoyl)phenyl]propanamide: This compound has an isopropyl group instead of a dimethyl group.

Properties

IUPAC Name

3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-14(2)18(16,17)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYYGBXONLGJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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